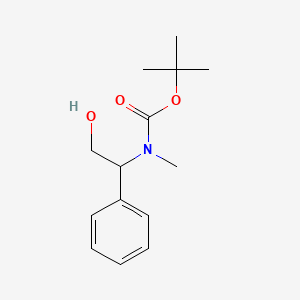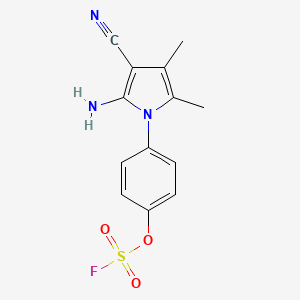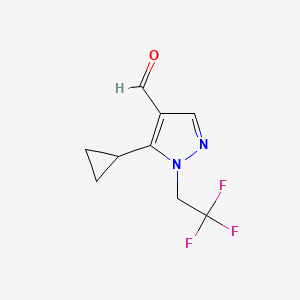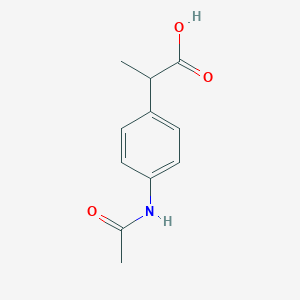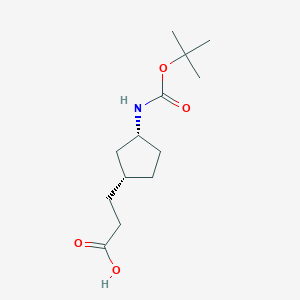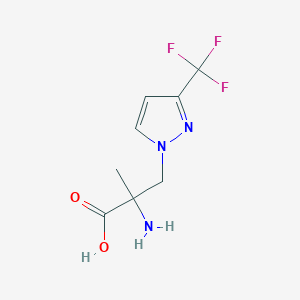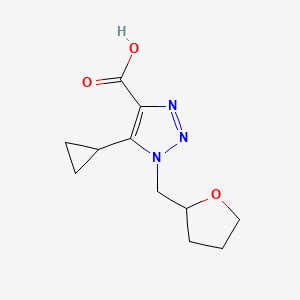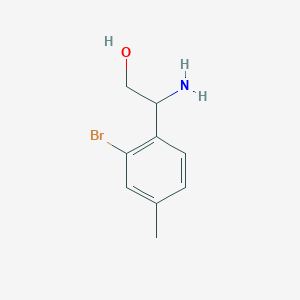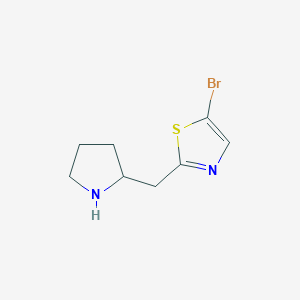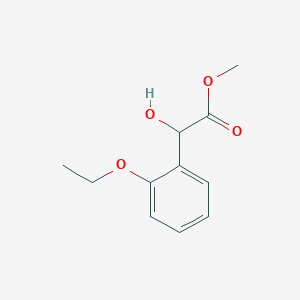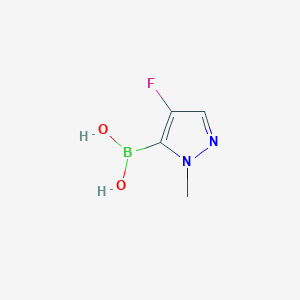
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid is a boronic acid derivative with the molecular formula C4H6BFN2O2 and a molecular weight of 143.91 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid typically involves the reaction of 4-fluoro-1-methyl-1H-pyrazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-1-methyl-1H-pyrazol-5-ylboronic acid, while substitution reactions can produce various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-1-methyl-1H-pyrazol-5-ylmethanol: This compound is similar in structure but has a hydroxyl group instead of a boronic acid group.
5-Fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide radical: This compound has a similar pyrazole core but with different substituents.
Uniqueness
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid is unique due to its boronic acid group, which provides distinct reactivity and applications compared to its analogs. This makes it particularly valuable in Suzuki-Miyaura coupling reactions and in the development of boron-containing pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C4H6BFN2O2 |
|---|---|
Molekulargewicht |
143.91 g/mol |
IUPAC-Name |
(4-fluoro-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BFN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2,9-10H,1H3 |
InChI-Schlüssel |
ATOITQRHQYCIHC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=NN1C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



